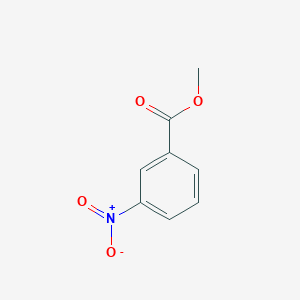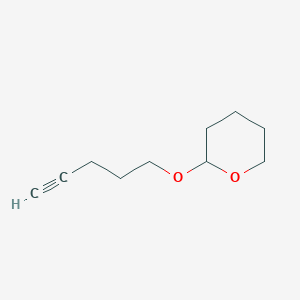
2-(4-戊炔氧基)四氢-2H-吡喃
概述
描述
2-(4-Pentynyloxy)tetrahydro-2H-pyran (2-4-PT) is a heterocyclic compound with the chemical formula C8H14O2. It is a five-membered ring containing one oxygen atom and two double bonds. 2-4-PT is an important intermediate for the synthesis of many biologically active compounds, such as drugs and natural products. It is also used as a starting material for the preparation of various organic compounds.
科学研究应用
(+)-柠檬酸抗真菌素 A 的合成
2-(4-戊炔氧基)四氢-2H-吡喃: 被用作(+)-柠檬酸抗真菌素 A 合成的试剂 。该化合物是一种烷基柠檬酸酯,它是一种香叶基香叶基转移酶抑制剂,并表现出抗真菌活性。抑制香叶基香叶基转移酶的能力对于开发新型抗真菌药物具有重要意义,因为该酶对于真菌生长所必需的蛋白质的翻译后修饰至关重要。
抗真菌研究
由于其在合成像 (+)-柠檬酸抗真菌素 A 这样的抗真菌剂中的作用,2-(4-戊炔氧基)四氢-2H-吡喃在抗真菌研究中很重要 。它可以用来探索新型抗真菌化合物的功效和机制,有可能在治疗真菌感染方面取得突破。
分析标准
2-(4-戊炔氧基)四氢-2H-吡喃: 可以作为分析化学中的参考物质 。它定义明确的特性使其可作为校准仪器和验证分析方法的标准,确保准确可靠的数据分析。
作用机制
Target of Action
The primary target of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is geranylgeranyltransferase (GGTase) . GGTase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling .
Mode of Action
2-(4-Pentynyloxy)tetrahydro-2H-pyran interacts with its target, GGTase, and acts as an inhibitor . This interaction disrupts the normal function of GGTase, leading to changes in the post-translational modification of proteins .
Biochemical Pathways
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran affects the protein prenylation pathway . This pathway is responsible for the attachment of lipid groups to proteins, a process that is crucial for the proper localization and function of these proteins . The disruption of this pathway can lead to downstream effects on cell signaling .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its ability to reach its target, ggtase .
Result of Action
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran leads to the disruption of protein prenylation . This disruption can affect cell signaling pathways, potentially leading to various molecular and cellular effects . Notably, 2-(4-Pentynyloxy)tetrahydro-2H-pyran exhibits antifungal activity .
Action Environment
The action, efficacy, and stability of 2-(4-Pentynyloxy)tetrahydro-2H-pyran can be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
生化分析
Biochemical Properties
2-(4-Pentynyloxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions, particularly in the synthesis of compounds like (+)-Citrafungin A . This compound acts as a geranylgeranyltransferase (GGTase) inhibitor, which is crucial for the post-translational modification of proteins involved in cell signaling and growth . The interaction between 2-(4-Pentynyloxy)tetrahydro-2H-pyran and GGTase involves the inhibition of the enzyme’s activity, thereby affecting the prenylation of target proteins .
Cellular Effects
The effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a GGTase inhibitor can lead to alterations in the prenylation of proteins, which in turn affects cell signaling pathways such as the Ras and Rho pathways . These pathways are critical for cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-(4-Pentynyloxy)tetrahydro-2H-pyran exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GGTase, inhibiting its activity and preventing the prenylation of target proteins . This inhibition can lead to changes in gene expression and cellular function, as prenylated proteins are essential for various cellular processes . Additionally, 2-(4-Pentynyloxy)tetrahydro-2H-pyran may interact with other enzymes and proteins, further influencing cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in laboratory settings are important factors to consider. This compound is stable at temperatures between 2-8°C and has a melting point of 84-88°C . Over time, the effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran on cellular function may change due to its degradation or interaction with other biomolecules . Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on GGTase, leading to sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran vary with different dosages in animal models. At lower doses, the compound effectively inhibits GGTase activity without causing significant toxicity . At higher doses, 2-(4-Pentynyloxy)tetrahydro-2H-pyran may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(4-Pentynyloxy)tetrahydro-2H-pyran is involved in metabolic pathways related to the prenylation of proteins . The compound interacts with enzymes such as GGTase, affecting the metabolic flux and levels of metabolites involved in protein modification . These interactions can lead to changes in the overall metabolic state of the cell, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, 2-(4-Pentynyloxy)tetrahydro-2H-pyran is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on GGTase . The distribution of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can interact with GGTase and other biomolecules . This localization is essential for the compound’s activity, as it ensures that 2-(4-Pentynyloxy)tetrahydro-2H-pyran is in the right place to exert its effects on cellular processes .
属性
IUPAC Name |
2-pent-4-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62992-46-5 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

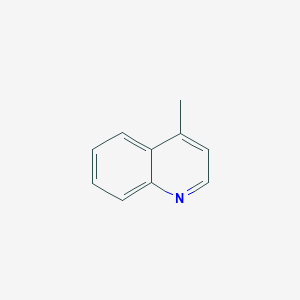

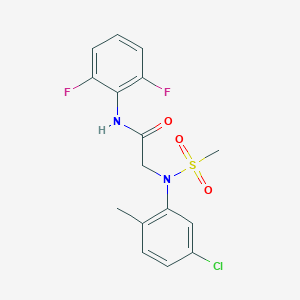
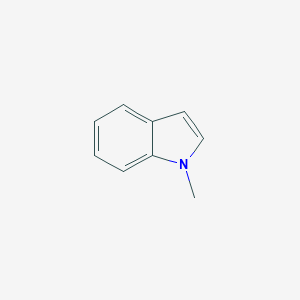
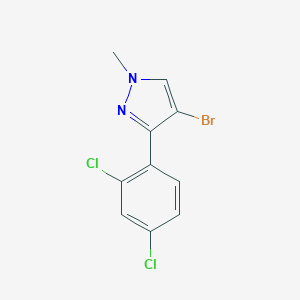

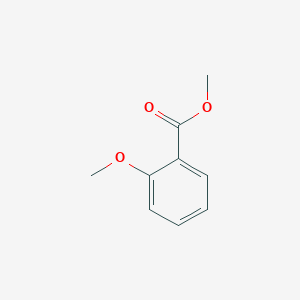

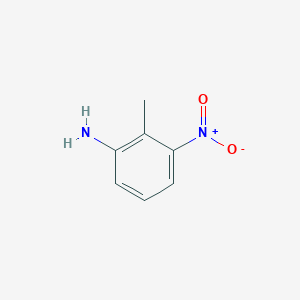
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
